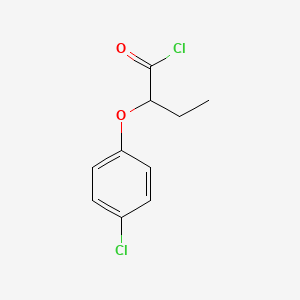

![molecular formula C11H15ClN2O4 B2489434 N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea CAS No. 448189-13-7](/img/structure/B2489434.png)

N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Urea derivatives are a broad class of chemicals with a variety of applications in chemistry and materials science. They are known for their diverse chemical reactivity and utility in synthesizing polymers, pharmaceuticals, and agrochemicals. The compound belongs to this class, featuring specific functional groups that may influence its reactivity and properties.

Synthesis Analysis

The synthesis of urea derivatives often involves condensation reactions, where functional groups such as hydroxyl and amine react with isocyanates or carbon dioxide. Techniques such as ultrasound-assisted synthesis have been reported to improve yields and reaction conditions for similar compounds (Ji-tai Li et al., 2012). This approach may offer environmental benefits and efficiency in synthesizing complex urea derivatives.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their reactivity and physical properties. Techniques like NMR and X-ray diffraction are commonly employed to elucidate the structure. For instance, studies on similar compounds have demonstrated the importance of molecular geometry and intermolecular interactions in defining their chemical behavior and stability (M. K. Bharty et al., 2015).

Chemical Reactions and Properties

Urea derivatives participate in a variety of chemical reactions, including but not limited to, polymerization, hydrolysis, and interaction with other organic and inorganic compounds. Their reactivity can be tuned by substituents on the nitrogen atoms or the phenyl ring, impacting their use in synthesis and material science applications. The synthesis and reactivity of N-substituted phenyl ureas, for instance, demonstrate the potential for creating plant growth regulators and other biologically active compounds (Song Xin-jian et al., 2006).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. Studies have shown that modifications to the urea backbone can enhance properties like water solubility and thermal stability, which are critical for pharmaceutical and industrial applications (I. Zarzyka-Niemiec, 2009).

Chemical Properties Analysis

The chemical properties of urea derivatives, such as reactivity towards acids, bases, and various reagents, define their utility in chemical syntheses and as intermediates in the production of materials and drugs. The ability to undergo reactions like N-chlorination demonstrates their versatility in organic synthesis and potential applications in creating more complex molecules (M. Sathe et al., 2007).

科学的研究の応用

Anti-cancer Potential

N,N'-Diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, demonstrating the ability to inhibit cancer cell proliferation. Symmetrical and non-symmetrical N,N'-diarylureas, through optimization for improved solubility while preserving biological activity, show promise as leads for the development of potent, non-toxic, and target-specific anti-cancer agents. Notably, these compounds induce phosphorylation of eIF2α and expression of CHOP at the protein and mRNA levels, which are critical pathways in cancer cell growth and survival (Denoyelle et al., 2012).

Synthesis Methodologies

Innovative synthesis techniques have been developed for related N,N'-diarylurea compounds, showcasing advancements in chemical synthesis that may be applicable to N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea. For instance, a new technology for the synthesis of N,N′-bis(4-chlorophenyl)urea through hydrolysis of p-chlorophenyl isocyanate demonstrated a high yield process, which may offer insights into efficient production methods for similar compounds (Zhu Hui, 2007).

Supramolecular Chemistry

Research into N,N′-Dialkylureas has illuminated their potential in the field of supramolecular chemistry, especially in the formation of intermolecular hydrogen bonds and associations in nonpolar solvents. This suggests a broader application of urea derivatives in creating complex molecular structures that could have various scientific and industrial applications (Boileau et al., 2000).

特性

IUPAC Name |

1-(3-chlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O4/c12-8-2-1-3-9(4-8)13-10(18)14-11(5-15,6-16)7-17/h1-4,15-17H,5-7H2,(H2,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKTXJRUNOTIKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC(CO)(CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)

![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)

![5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489364.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2489370.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)

![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)